Racemic fenfluramine (CAS 458-24-2) is a halogenated amphetamine derivative that functions as a potent, selective serotonin (5-HT) releasing agent and a positive modulator of the Sigma-1 receptor [1]. Unlike classical amphetamines, it lacks significant dopaminergic activity, making it a highly specialized tool for serotonergic and anti-epileptic research [2]. In procurement contexts, racemic fenfluramine is heavily utilized as an analytical reference standard, a pharmacological baseline for Dravet syndrome models, and a parent-compound control in metabolic and receptor-binding assays where isolated serotonergic modulation is required without the confounding stimulant effects of structurally related monoamine releasers [1].
Substituting fenfluramine with standard monoamine releasers (like d-amphetamine) or its active metabolite (norfenfluramine) fundamentally alters experimental outcomes and invalidates specific assay results [1]. Amphetamines introduce confounding dopaminergic and noradrenergic activity, masking serotonin-specific pathways in neurochemical assays. Conversely, substituting with norfenfluramine shifts the receptor profile toward potent 5-HT2B full agonism, introducing profound mitogenic and cardiotoxic variables that are absent or significantly attenuated when utilizing the parent fenfluramine molecule[2]. Furthermore, utilizing isolated enantiomers (e.g., dexfenfluramine) fails to replicate the synergistic Sigma-1 and 5-HT receptor modulation achieved by the racemic mixture, which is the established baseline for modern developmental epileptic encephalopathy models [1].
In rat synaptosome monoamine release assays, fenfluramine acts as a potent serotonin releaser (EC50 ≈ 50–150 nM depending on the enantiomer) while remaining essentially inactive at the dopamine transporter (EC50 > 10,000 nM) [1]. In stark contrast, d-amphetamine selectively promotes dopamine and norepinephrine release over serotonin [1].
| Evidence Dimension | In vitro monoamine release potency (EC50) |
| Target Compound Data | Fenfluramine 5-HT release EC50 ≈ 50–150 nM; DA release EC50 > 10,000 nM |
| Comparator Or Baseline | d-Amphetamine (highly selective for DA/NE release over 5-HT) |
| Quantified Difference | >100-fold selectivity for 5-HT over DA for fenfluramine, reversing the selectivity profile of classical amphetamines |
| Conditions | In vitro rat synaptosome preparation |
Procuring fenfluramine is essential for researchers who must isolate serotonergic pathways without triggering the dopaminergic locomotor and reward pathways associated with standard amphetamine controls.
Fenfluramine exhibits relatively weak affinity for the 5-HT2B receptor (Ki ≈ 5 µmol/L) and acts only as a weak partial agonist [1]. Its primary active metabolite, norfenfluramine, demonstrates high affinity (Ki = 10–50 nmol/L) and functions as a full agonist at the 5-HT2B site, which is the primary driver of valvular heart disease[1].
| Evidence Dimension | 5-HT2B receptor binding affinity (Ki) |
| Target Compound Data | Fenfluramine Ki ≈ 5,000 nM (5 µmol/L) |
| Comparator Or Baseline | Norfenfluramine Ki = 10–50 nM |
| Quantified Difference | ~100 to 500-fold lower 5-HT2B affinity for the parent fenfluramine molecule compared to its metabolite |
| Conditions | Cloned human serotonin receptor ligand-binding and functional assays |
Utilizing the parent fenfluramine compound rather than its metabolite is critical for in vitro assays where researchers must avoid 5-HT2B-mediated mitogenesis and off-target peripheral toxicity.
Beyond its serotonergic profile, fenfluramine binds to Sigma receptors (Ki = 266 nM) and acts as a positive modulator of the Sigma-1 receptor, potentiating the effects of agonists like PRE-084 in vitro[1]. In contrast, selective 5-HT2C agonists such as lorcaserin show no such positive modulation of the Sigma-1 receptor [1].
| Evidence Dimension | Sigma-1 receptor binding and functional modulation |
| Target Compound Data | Fenfluramine Ki = 266 nM (positive modulation of PRE-084-induced dissociation) |
| Comparator Or Baseline | Lorcaserin (no positive modulation of Sigma-1) |
| Quantified Difference | Presence of distinct Sigma-1 positive allosteric modulation in fenfluramine, absent in lorcaserin |
| Conditions | In vitro functional assays (PRE-084-induced dissociation of σ1 protein from BiP) |
Buyers modeling complex neuroprotective or anti-seizure mechanisms must select fenfluramine over standard 5-HT2C agonists to capture the required dual-action Sigma-1/serotonergic pharmacology.
Due to the ~100 to 500-fold difference in 5-HT2B receptor affinity between fenfluramine and its active metabolite norfenfluramine, the parent compound is strictly required as a baseline control in cardiac safety pharmacology [1]. It allows researchers to map the specific metabolic conversion steps required to trigger 5-HT2B-mediated mitogenesis and valvulopathy in human heart valve tissue models.
Racemic fenfluramine is the definitive reference material for in vivo Dravet syndrome and Lennox-Gastaut syndrome models (e.g., mutant zebrafish or mouse models) [2]. Its unique dual mechanism—combining serotonin release with Sigma-1 positive modulation—cannot be replicated by selective 5-HT agonists like lorcaserin, making it indispensable for evaluating novel anti-seizure pathways [2].
In synaptosome assays and microdialysis studies, fenfluramine is procured as a selective serotonin-releasing agent (SRA) control [1]. Because it lacks the potent dopamine-releasing properties of d-amphetamine, it provides a clean pharmacological background for benchmarking novel monoamine releasers without confounding dopaminergic behavioral or neurochemical interference.
Acute Toxic;Irritant